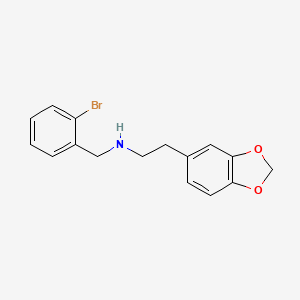![molecular formula C18H26N4O B5137054 N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide, also known as ABT-202, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications.
作用机制
The mechanism of action of N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide involves the inhibition of a specific protein known as Bcl-2-associated athanogene 3 (BAG3). BAG3 is a protein that is involved in various cellular processes, including apoptosis, autophagy, and cell migration. By inhibiting BAG3, this compound induces apoptosis in cancer cells, reduces inflammation in cardiovascular disease, and improves cognitive function in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, this compound induces apoptosis in cancer cells by activating caspases and inhibiting Bcl-2. In cardiovascular research, this compound reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurological research, this compound improves cognitive function by reducing neuroinflammation and increasing synaptic plasticity.
实验室实验的优点和局限性
One advantage of N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide in lab experiments is its specificity for BAG3, which allows for targeted inhibition of this protein. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide. One possible direction is to explore its potential therapeutic applications in other fields, such as infectious diseases or autoimmune disorders. Another direction is to investigate its combination with other drugs for synergistic effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications.
Conclusion
This compound is a small molecule compound that has potential therapeutic applications in various fields of research. Its inhibition of BAG3 has been shown to induce apoptosis in cancer cells, reduce inflammation in cardiovascular disease, and improve cognitive function in neurological disorders. While there are advantages and limitations for its use in lab experiments, further research is needed to explore its potential in other fields and to optimize its dosage and administration.
合成方法
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with 1-azepanemethanol to form an intermediate. This intermediate is then reacted with acetic anhydride to form this compound.
科学研究应用
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide has been studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In cardiovascular research, this compound has been shown to reduce inflammation and improve cardiac function. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-[2-(azepan-1-ylmethyl)-1-ethylbenzimidazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-3-22-17-9-8-15(19-14(2)23)12-16(17)20-18(22)13-21-10-6-4-5-7-11-21/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHKOOWPDAWYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C)N=C1CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137037.png)
![4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5137049.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)
![2,6-dimethoxy-4-{[4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5137061.png)


